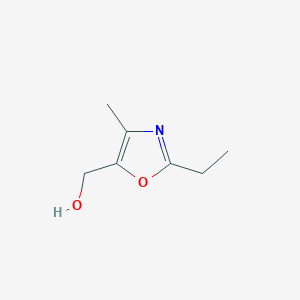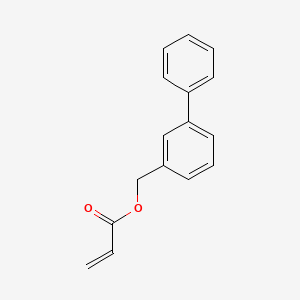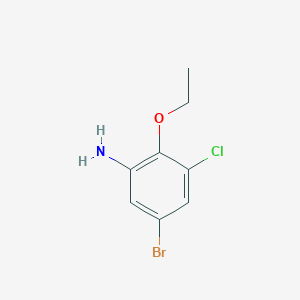![molecular formula C14H20N2 B3236676 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane CAS No. 1373273-51-8](/img/structure/B3236676.png)
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane
Overview
Description
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane is a chemical compound with the molecular formula C14H24Cl2N2O . It is also known as (1S*,5S*)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic structure with a benzyl group attached . The empirical formula is C14H24Cl2N2O .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 307.26 Da .Scientific Research Applications
1. Conformational Studies
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane has been studied for its conformational properties. For instance, 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]-nonane was found to exist mainly in a double-chair conformer, indicating its structural flexibility and potential for various applications in chemistry and molecular modeling (Brukwicki, 1998).
2. Role in Catalysis
The compound has been used in the synthesis of cyclopalladate complexes. A study demonstrated the synthesis of a cyclopalladate complex with 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane, which showed promising results in catalytic performance for reactions like the Heck and Suzuki reactions (Bulygina et al., 2016).
3. Pharmacological Research
In pharmacological research, derivatives of this compound have been synthesized and studied for their potential in treating various diseases. For example, compounds related to this structure have been explored for their local anesthetic activity and low toxicity, recommending further in-depth study of their pharmacological properties (Malmakova et al., 2021).
4. Synthetic Chemistry
The compound has been a focus in synthetic chemistry for creating novel structures. For example, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid involved the preparation of the N-benzyl derivative and its subsequent cyclization (Nikit-skaya et al., 1965).
Safety and Hazards
properties
IUPAC Name |
3-benzyl-3,6-diazabicyclo[3.2.2]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14(11-16)15-8-13/h1-5,13-15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKNKFDGLBRQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B3236617.png)
![Ethyl 2-(((benzyloxy)carbonyl)amino)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B3236619.png)
![(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B3236636.png)
![1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine](/img/structure/B3236638.png)
![2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid](/img/structure/B3236641.png)


![6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B3236650.png)




